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Parameter Value Conditions / Notes

Terminal Elimination
Half-life (t₁/₂)

11 - 18 hours [1]
[2]

Reported range across studies. Mean half-life in T2DM
patients with normal renal function is approximately

16.6 hours [3].

Time to Peak Plasma
Concentration (Tmax)

~1 hour (fasted);

~2 hours (fed) [1]

Rapid absorption. Effect of food on Tmax is not

clinically significant [3] [1].

Absolute Oral
Bioavailability

~100% [1] Classified as a Biopharmaceutical Classification

System (BCS) Class I drug [1].

Protein Binding 93.6% [3] Independent of plasma concentrations [3].

Apparent Volume of
Distribution (Vz/F)

215.3 L [3] -

Apparent Clearness
(CL/F)

178.7 mL/min [3] -

Ertugliflozin is primarily metabolized via glucuronidation by the enzymes UGT1A9 and UGT2B7 into

inactive metabolites, with a minor contribution from oxidative metabolism by cytochrome P450 (CYP)

enzymes [3] [2]. The following diagram illustrates its metabolic fate and elimination.
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Ertugliflozin Metabolism and Elimination Pathway

Key Experimental Protocols from Literature

The robust pharmacokinetic profile of ertugliflozin is characterized through specific clinical study designs.

Study on Basic Pharmacokinetics and Dose Proportionality
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Objective: To characterize the single-dose pharmacokinetics and dose proportionality of ertugliflozin
[1].
Design: Randomized, double-blind study.

Population: Healthy subjects and patients with Type 2 Diabetes Mellitus (T2DM).
Intervention: Single oral doses of ertugliflozin ranging from 0.5 mg to 300 mg.

Key PK Assessments: Blood samples for plasma concentration-time profiles were collected to
determine AUC, Cmax, Tmax, and apparent terminal half-life [1].

Study on the Effect of Hepatic Impairment

Objective: To evaluate the effect of moderate hepatic impairment on the pharmacokinetics of

ertugliflozin [4].
Design: Open-label, single-dose study.

Population: 8 subjects with moderate hepatic impairment (Child-Pugh score 7-9) and 8
demographically matched healthy subjects with normal hepatic function.

Intervention: A single 15 mg oral dose of ertugliflozin.
Key PK Assessments: Blood samples were collected pre-dose and up to 96 hours post-dose.

Plasma ertugliflozin concentrations were measured to calculate PK parameters [4].

Cross-Population Comparative Study

Objective: To assess the pharmacokinetics and pharmacodynamics of ertugliflozin in Japanese and

Western subjects [2].
Design: Randomized, double-blind (sponsor-open), parallel-cohort study.

Population: Healthy Japanese and Western subjects.
Intervention:

Cohort A: Received three ascending single doses of ertugliflozin (1, 5, and 25 mg) or placebo
under fasted conditions.

Cohort B: Received multiple once-daily doses of ertugliflozin 25 mg or placebo for 7 days
under fed conditions.

Key PK/PD Assessments: Intensive blood sampling for PK analysis and 24-hour urine collection for
urinary glucose excretion (UGE) measurement [2].

Conclusion for Drug Development
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The half-life of ~11-18 hours is a key attribute of ertugliflozin, enabling once-daily dosing that improves

patient compliance. Its pharmacokinetic profile is largely unaffected by intrinsic factors like mild-to-

moderate renal or hepatic impairment, or extrinsic factors like food, which simplifies its clinical use [1] [4].
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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